molecular formula C20H18ClN3O5S B14971078 N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(pyridin-3-YL)methyl]ethanediamide

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(pyridin-3-YL)methyl]ethanediamide

Cat. No.: B14971078
M. Wt: 447.9 g/mol
InChI Key: OMRGBDHLMINFQR-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-3-YL)methyl]ethanediamide is an organic compound that features a complex structure with multiple functional groups, including a chlorobenzenesulfonyl group, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-3-YL)methyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the furan-2-yl ethylamine derivative, which is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is subsequently coupled with pyridin-3-ylmethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-3-YL)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the chlorobenzenesulfonyl moiety can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the chlorobenzenesulfonyl moiety.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-3-YL)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-3-YL)methyl]ethanediamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide
  • N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(3-methoxyphenyl)methyl]ethanediamide

Uniqueness

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-3-YL)methyl]ethanediamide is unique due to the presence of the pyridine ring, which can enhance its binding affinity to certain biological targets compared to similar compounds

Properties

Molecular Formula

C20H18ClN3O5S

Molecular Weight

447.9 g/mol

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide

InChI

InChI=1S/C20H18ClN3O5S/c21-15-5-7-16(8-6-15)30(27,28)18(17-4-2-10-29-17)13-24-20(26)19(25)23-12-14-3-1-9-22-11-14/h1-11,18H,12-13H2,(H,23,25)(H,24,26)

InChI Key

OMRGBDHLMINFQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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